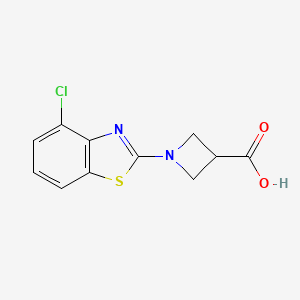

1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPBSZXYIFIAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminothiophenol with Chloro-Substituted Precursors

- The benzothiazole ring is typically synthesized via condensation and cyclization of 2-aminothiophenol with appropriate aldehydes or carboxylic acids bearing a chloro substituent at the 4-position.

- Polyphosphoric acid (PPA) is widely used as a cyclization agent, promoting ring closure under heating conditions with good yields (often >70%).

- Alternative catalysts include montmorillonite clay, cerium (IV) ammonium nitrate, and oxidative systems such as H2O2/HCl in ethanol, which can facilitate the condensation and cyclization steps with varying efficiencies and conditions.

Synthesis of Azetidine-3-carboxylic Acid Derivative

- Azetidine-3-carboxylic acid is commercially available or synthesized via ring closure of suitable amino acid precursors.

- The azetidine ring provides a strained four-membered heterocycle that can be functionalized at the nitrogen atom for subsequent coupling.

Coupling Strategies to Form 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

N-Arylation or N-Alkylation of Azetidine with Benzothiazole Derivatives

- The coupling typically involves nucleophilic substitution or amide bond formation between the azetidine nitrogen and the benzothiazole moiety.

- Activation of the benzothiazole derivative (e.g., as a halide or via a coupling reagent) facilitates the formation of the N-substituted azetidine.

Use of Coupling Reagents

- Common peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or CDI (carbonyldiimidazole) are employed to activate the carboxylic acid group for amide bond formation.

- Reaction conditions are optimized to avoid side reactions and degradation, typically performed under inert atmosphere and controlled temperature.

Purification and Yield Considerations

- Purification is commonly achieved via recrystallization or chromatographic techniques.

- Yields vary depending on the method but generally range from moderate to high (50–90%), contingent on reaction time, solvent, and catalyst choice.

Advanced Synthetic Approaches and Optimization

Microwave-Assisted Synthesis

One-Pot Synthesis

- Recent literature reports one-pot procedures where the amidoxime intermediate and carboxylic acid derivatives are combined in the presence of superbases or coupling agents to directly yield the target compound, streamlining synthesis and purification.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization of 2-aminothiophenol with 4-chloro-substituted aldehydes/acids | Polyphosphoric acid, Montmorillonite, CAN, H2O2/HCl | Heating (100–180°C), Microwave | 70–85 | Efficient ring closure, catalyst-dependent |

| 2 | Azetidine-3-carboxylic acid synthesis or procurement | Amino acid precursors, cyclization agents | Standard amino acid synthesis conditions | Commercially available or synthesized | High purity required |

| 3 | Coupling of benzothiazole moiety with azetidine | EDC, DCC, CDI, TBTU, T3P | Room temp to reflux, inert atmosphere | 50–90 | Optimization needed for purity |

| 4 | Microwave-assisted heterocyclization and coupling | NH4F/Al2O3 or K2CO3 catalysts | Microwave irradiation (minutes) | 80–90 | Reduced reaction time and solvent use |

| 5 | One-pot amidoxime and carboxylic acid coupling | NaOH/DMSO superbase, Vilsmeier reagent | Room temperature, 4–24 h | 11–93 | Simplified procedure, variable yields |

Research Findings and Analytical Data

- Studies indicate that microwave-assisted methods and one-pot syntheses offer significant advantages in terms of reaction time and environmental impact without compromising yield.

- The presence of functional groups such as hydroxyl or amino on the carboxylic acid ester can hinder the reaction, requiring careful selection of starting materials.

- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the final compound, with particular attention to the azetidine ring integrity and the chloro substitution pattern.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of benzothiazole, including 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, exhibit significant antitumor properties. A study reported that related compounds showed broad-spectrum antitumor activity against various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-4), with some compounds achieving GI50 values as low as 15.1 μM .

Case Study : In vitro assays indicated that specific derivatives containing the benzothiazole moiety exhibited cytotoxicity in human chronic myelogenous leukemia cells, suggesting potential for further development as anticancer agents .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. A series of synthesized benzothiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. Some showed promising results with moderate to good inhibition at concentrations between 12.5–100 μg/mL .

Case Study : In one experiment, compounds derived from similar structures were assessed for their ability to inhibit bacterial growth, revealing effectiveness comparable to standard antibiotics like streptomycin and ceftazidime .

Antidiabetic Effects

Recent studies have explored the antidiabetic potential of benzothiazole derivatives. The synthesis of related compounds demonstrated efficacy in lowering blood glucose levels in diabetic models, indicating a promising avenue for developing new antidiabetic medications .

Insecticidal Activity

The compound has shown potential as an insecticide due to its ability to affect pest species such as Spodoptera litura (a common agricultural pest). Research indicates that certain derivatives possess anti-feedant properties, making them candidates for use in pest management strategies .

Case Study : Field trials with benzothiazole derivatives demonstrated effective control over pest populations while minimizing harm to beneficial insects, highlighting their utility in sustainable agriculture practices.

Summary of Findings

| Application | Activity Type | Notable Results |

|---|---|---|

| Antitumor | Cytotoxicity | GI50 values as low as 15.1 μM against various cancers |

| Antibacterial | Bacterial inhibition | Moderate to good inhibition against multiple strains |

| Antidiabetic | Blood glucose reduction | Efficacy demonstrated in diabetic models |

| Agricultural | Insecticidal | Effective against Spodoptera litura |

Mechanism of Action

The mechanism by which 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Research Findings and Implications

- Electronic Effects : Chlorine’s electron-withdrawing nature may stabilize the benzothiazole ring, whereas fluorine’s inductive effects could modulate pKa of the carboxylic acid .

- Protecting Groups : Boc and Cbz groups (e.g., PBLJ3204, PBLL1524) facilitate synthesis but require removal for bioactive forms, adding steps to drug development pipelines .

Biological Activity

1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 4-chloroaniline and potassium thiocyanate to form the benzothiazole derivative. The subsequent steps involve acylation reactions to introduce the azetidine and carboxylic acid functionalities.

General Synthesis Steps:

-

Formation of Benzothiazole :

- React 4-chloroaniline with potassium thiocyanate in glacial acetic acid.

- Use bromine in a controlled manner to prevent temperature spikes during the reaction.

-

Azetidine Formation :

- Treat the benzothiazole derivative with chloroacetyl chloride in the presence of potassium carbonate to yield the azetidine derivative.

-

Carboxylic Acid Introduction :

- Conduct further reactions to introduce the carboxylic acid group, typically through hydrolysis or direct acylation.

Biological Activity

The biological activity of this compound has been evaluated through various assays that assess its pharmacological properties.

Antidiabetic Activity

A study reported that derivatives of benzothiazole, including related compounds, exhibited significant antidiabetic activity. The mechanism was linked to the modulation of glucose metabolism and enhancement of insulin sensitivity .

Anticancer Properties

Recent research indicates that compounds containing the benzothiazole moiety demonstrate promising anticancer activities. Specifically, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

The IC50 values for these compounds were reported to be in the micromolar range, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes related to cancer cell proliferation.

- Induction of apoptosis in cancer cells as evidenced by flow cytometry assays.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in treating various conditions:

- Study on Anticancer Efficacy : A recent investigation revealed that a series of benzothiazole derivatives, including those similar to the compound , had significant anticancer effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antidiabetic Evaluation : Another study focused on the antidiabetic properties demonstrated that these compounds could lower blood glucose levels effectively in diabetic models, suggesting their utility in diabetes management .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.